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Compound of Interest
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Cat. No.: B094826

Introduction

Tetraphenylsilane (Si(CsHs)4) is a tetraorganosilane featuring a central silicon atom
tetrahedrally bonded to four phenyl groups. Its rigid, well-defined three-dimensional structure
makes it a valuable building block in supramolecular chemistry, materials science, and as a
scaffold in medicinal chemistry. Understanding its solid-state structure is critical for designing
new materials and for controlling crystallization processes.

Polymorphism, the ability of a solid material to exist in more than one crystal form, has
significant implications for the physical and chemical properties of a compound, including its
solubility, stability, and bioavailability. This guide provides a comprehensive overview of the
known crystal structure of tetraphenylsilane. Based on an extensive review of the current
scientific literature, tetraphenylsilane has been characterized in a single, stable crystalline
form. To date, no polymorphs have been experimentally isolated or reported.

This document details the crystallographic data, experimental protocols for structure
determination, and logical workflows pertinent to the analysis of this compound.

Crystal Structure and Quantitative Data

Tetraphenylsilane crystallizes in a tetragonal system, which is isomorphous with the
tetraphenyl derivatives of other Group 14 elements such as carbon, germanium, and tin.[1] The
molecule in the crystal possesses exact Sa (4-bar) symmetry.[2]
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The comprehensive crystallographic data for tetraphenylsilane is summarized in the table

below.

Table 1: Crystallographic Data for Tetraphenylsilane

Parameter Value Reference
Crystal System Tetragonal [11[2]
Space Group P-421c (No. 114) [1][2]
Unit Cell Dimensions a=11.466 (7) A [1]
c=7.083(2) A [1]
Unit Cell Volume (V) 931.2 As [1]
Molecules per Unit Cell (2) 2 [1][2]
Calculated Density (Dx) 1.20 g/cm3 (recalculated) [1]
Measured Density (Dm) 1.188 g/cm3 (by flotation) [1]
Molecular Symmetry Sa (4) [1][2]
Data Collection Temp. Not explicitly stated (assumed 0]
Room Temp.)

Table 2: Key Intramolecular Geometric Parameters
Bond/Angle Length (A) I Angle (°) Reference
Si-C Bond Length 1.863 (7) A [1]
Mean C-C Bond Length 1.389 A [1]
Mean C-Si-C Angle 109.5° [1]

Experimental Protocols

The data presented in this guide is derived from established experimental procedures reported

in peer-reviewed literature. The key methodologies are detailed below.
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Synthesis and Crystallization

While specific synthesis reactions are not detailed in the crystallographic reports,
tetraphenylsilane is typically synthesized via the Grignard reaction between silicon
tetrachloride (SiCls) and phenylmagnesium bromide (PhMgBr).

For structural analysis, single crystals are required. The reported method involves:

o Crystallization: Colorless, needle-like crystals elongated along the c-axis are grown from
solution.[1] While the specific solvent system is not mentioned in the primary crystallographic
reports, slow evaporation of a suitable organic solvent such as toluene or a
hexane/dichloromethane mixture is a common technique for obtaining high-quality crystals of
organosilicon compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of tetraphenylsilane was performed using single-
crystal X-ray diffraction.

o Data Collection:

o

Instrument: Stoe two-circle diffractometer.[1]
o Radiation: Copper K-alpha (CuKa) radiation (A = 1.5418 A).[1]
o Technique: The w-scan method was used to collect intensity data for hkO to hk6 layers.[1]

o Detection: A scintillation counter equipped with a Ni filter and pulse-height discrimination
was employed.[1]

o Data Handling: Reflections with an intensity less than 1.5 times the standard deviation (I <
1.50) were considered unobserved.[1]

e Structure Solution and Refinement:

o Initial Model: The structure was assumed to be isomorphous with that of
tetraphenylstannane (PhaSn), and the atomic coordinates of PhaSn were used as a
starting model.[1]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b094826?utm_src=pdf-body
https://pp.bme.hu/ch/article/download/3237/2342
https://www.benchchem.com/product/b094826?utm_src=pdf-body
https://pp.bme.hu/ch/article/download/3237/2342
https://pp.bme.hu/ch/article/download/3237/2342
https://pp.bme.hu/ch/article/download/3237/2342
https://pp.bme.hu/ch/article/download/3237/2342
https://pp.bme.hu/ch/article/download/3237/2342
https://pp.bme.hu/ch/article/download/3237/2342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Refinement Method: The structure was refined using least-squares methods. An absolute
scale factor and an overall temperature factor were first determined using Wilson's
method.[1]

o Refinement Cycles:

» [nitial cycles with isotropic thermal parameters, followed by anisotropic thermal
parameters for carbon atoms, were performed.[1]

» Hydrogen atoms were then placed in geometrically calculated positions.[1]

» Further refinement cycles in anisotropic mode for non-hydrogen atoms were carried out.
The silicon atom's thermal parameter was kept isotropic.[1]

o Final Agreement: The final refinement converged to an R-factor of 0.071 for 408 observed
reflections.[1] No absorption correction was applied.[1]

Visualizations: Workflows and Structures

Diagrams generated using DOT language provide clear visual representations of molecular
structures and experimental processes.

Tetrahedral Geometry of Tetraphenylsilane

Si

Click to download full resolution via product page

Caption: Molecular geometry of tetraphenylsilane.
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Workflow for Crystal Structure Determination
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Caption: Experimental workflow for tetraphenylsilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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